molecular formula C21H19ClFN3OS B6516543 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide CAS No. 899934-94-2

2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B6516543
CAS No.: 899934-94-2
M. Wt: 415.9 g/mol
InChI Key: OJCOIOIWAZRHIF-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H19ClFN3OS and its molecular weight is 415.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.0921393 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic molecule that belongs to the class of diazaspiro compounds. This class is characterized by a unique spirocyclic structure containing nitrogen atoms, which contributes to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H18ClN3OSC_{21}H_{18}ClN_3OS, with a molecular weight of approximately 466.8 g/mol. The presence of chlorophenyl and fluorophenyl groups enhances its pharmacological potential.

Key Structural Features

  • Spirocyclic Framework : Provides unique spatial arrangement conducive to biological activity.
  • Sulfanyl Group : May facilitate interactions with biological targets.
  • Acetamide Functional Group : Implicated in various biological activities.

The biological activity of this compound likely involves interactions with specific enzymes or receptors in biological pathways. Empirical studies are required to elucidate these interactions fully.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative and antifungal activities.

Antiproliferative Activity

A study evaluated the antiproliferative effects of related compounds against various cancer cell lines:

  • Cell Lines Tested : Breast, colon, and lung cancer cells.
  • Findings : Some derivatives demonstrated significant inhibition of cell growth, suggesting a potential role in cancer therapy .

Antifungal Activity

Another research focused on related diazaspiro compounds showed promising antifungal properties against pathogenic strains:

  • Tested Strains : Various fungi and Mycobacterium tuberculosis.
  • Results : Notable antifungal activity was observed, indicating potential therapeutic applications .

Synthesis

The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions (temperature, pH).

Synthetic Route Overview

  • Preparation of Spirocyclic Core : Initial formation through cyclization reactions.
  • Introduction of Functional Groups : Sequential addition of chlorophenyl and fluorophenyl moieties.
  • Final Purification : Techniques such as chromatography are employed to ensure purity .

Case Studies and Research Findings

Several studies have documented the biological activities associated with similar compounds:

StudyCompoundBiological ActivityKey Findings
Triazolo derivativesAntiproliferativeSignificant inhibition in cancer cell lines
Pyrazole derivativesAntifungalEffective against multiple fungal strains
Cannabinoid antagonistsWeight managementAdvanced to clinical trials

These studies highlight the compound's potential as a therapeutic agent in various medical applications.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3OS/c22-15-8-6-14(7-9-15)19-20(26-21(25-19)10-1-2-11-21)28-13-18(27)24-17-5-3-4-16(23)12-17/h3-9,12H,1-2,10-11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCOIOIWAZRHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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